Lipophilicity & H-Bonding vs. 4-Methyl Analog
The 4-CF3 substitution in N-(2-aminoethyl)-4-(trifluoromethyl)benzamide produces a measurably distinct physicochemical profile compared to the 4-methyl analog. The target compound exhibits an XLogP3 of 0.9 and 5 hydrogen bond acceptors, whereas N-(2-aminoethyl)-4-methylbenzamide (as the hydrochloride salt) has 2 hydrogen bond acceptors and lacks the electron-withdrawing trifluoromethyl moiety [1]. The free base form of the target compound (MW 232.20) also differs from the hydrochloride salt of the 4-methyl analog (MW 214.69) [1]. This -CF3 group introduces a calculated density of 1.265±0.06 g/cm³ for the target compound .
| Evidence Dimension | Lipophilicity and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 0.9; H-bond acceptors = 5; MW = 232.20 g/mol (free base) |
| Comparator Or Baseline | N-(2-aminoethyl)-4-methylbenzamide (as HCl salt): H-bond acceptors = 2; MW = 214.69 g/mol |
| Quantified Difference | Δ H-bond acceptors = +3; Δ MW = +17.51 g/mol (free base vs. HCl salt comparator); LogP difference driven by -CF3 substitution |
| Conditions | Computed properties from PubChem 2.2 release (2025.09.15) using Cactvs 3.4.8.24 and XLogP3 3.0 |
Why This Matters
The increased hydrogen bond acceptor count and distinct lipophilicity directly affect membrane permeability, protein binding, and metabolic stability—critical parameters for medicinal chemistry campaigns where these properties must be precisely matched to target requirements.
- [1] PubChem. (2026). N-(2-aminoethyl)-4-(trifluoromethyl)benzamide (CID 13576904) and N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CID 13576899). Computed Properties Comparison. National Center for Biotechnology Information. View Source
